2-(4-FLUOROPHENYL)-6-FLUOROBENZOIC ACID
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Overview
Description
2-(4-Fluorophenyl)-6-fluorobenzoic acid: is an aromatic carboxylic acid with two fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenyl)-6-fluorobenzoic acid typically involves the following steps:
Carboxylation: The carboxyl group can be introduced via a carboxylation reaction, often using Grignard reagents or organolithium compounds followed by carbonation with carbon dioxide (CO₂).
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a reactor.
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity, thereby improving yield and reducing production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position if substituted with alkyl groups.
Reduction: Reduction of the carboxyl group to an alcohol or aldehyde can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.
Substitution: Formation of substituted benzoic acids with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Pharmacology: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
Biochemical Studies: Utilized in studies to understand the effects of fluorinated compounds on biological systems.
Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of new drugs with improved efficacy and reduced side effects.
Industry:
Materials Science: Used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2-(4-fluorophenyl)-6-fluorobenzoic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems, potentially inhibiting or activating their function.
Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)-6-chlorobenzoic acid
- 2-(4-Bromophenyl)-6-bromobenzoic acid
- 2-(4-Methylphenyl)-6-methylbenzoic acid
Comparison:
- Fluorine Substitution: The presence of fluorine atoms in 2-(4-fluorophenyl)-6-fluorobenzoic acid imparts unique properties such as increased electronegativity and metabolic stability compared to its chloro, bromo, and methyl analogs.
- Reactivity: Fluorinated compounds often exhibit different reactivity patterns due to the strong C-F bond, making them more resistant to metabolic degradation.
- Applications: While all these compounds can be used in similar applications, the fluorinated derivative may offer advantages in terms of potency and selectivity in pharmaceutical applications.
Properties
IUPAC Name |
2-fluoro-6-(4-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-9-6-4-8(5-7-9)10-2-1-3-11(15)12(10)13(16)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPKRWPWZHSYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673352 |
Source
|
Record name | 3,4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214340-15-4 |
Source
|
Record name | 3,4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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